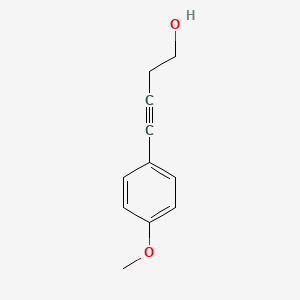

4-(4-Methoxyphenyl)but-3-yn-1-ol

Description

Significance of Alkynol Scaffolds in Modern Synthetic Methodologies

Alkynol scaffolds are fundamental building blocks in organic synthesis due to the dual reactivity of the alkyne and alcohol functional groups. wikipedia.org The hydroxyl group can be involved in oxidation, esterification, or etherification reactions, or act as a directing group in certain transformations. The alkyne unit is particularly valuable, participating in a wide array of reactions.

Key transformations involving alkynes include:

Coupling Reactions: Terminal alkynes are crucial partners in various cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck couplings, which are powerful methods for forming carbon-carbon bonds. researchgate.netwikipedia.org These reactions are instrumental in constructing complex molecular architectures from simpler precursors.

Cyclization Reactions: Alkynes can undergo cyclization to form various carbocyclic and heterocyclic systems, which are common motifs in pharmaceuticals and materials science. numberanalytics.com

Click Chemistry: The terminal alkyne is a key functional group in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," known for its high efficiency and reliability.

Reduction: The triple bond can be selectively reduced to either a cis- or trans-alkene, or fully to an alkane, providing stereochemical control in a synthetic sequence.

The ability to introduce an alkyne handle into a molecule is a vital strategy in chemical biology and drug development for creating molecular probes to study biological processes. nih.gov These scaffolds serve as versatile platforms for the rational design and synthesis of complex molecules with desired functions. mdpi.com

Overview of Aromatic Alkynols in Advanced Chemical Research

Aromatic alkynols, which combine the features of an alkynol with an aromatic ring, are of significant interest in advanced chemical research. The aromatic ring influences the electronic properties of the alkyne and can be modified to tune the characteristics of the entire molecule. These compounds are pivotal intermediates in the synthesis of a variety of functional materials and biologically active compounds. numberanalytics.com

Terminal arylalkynes, which can be derived from aromatic alkynols, are important for creating diarylalkynes through coupling reactions. researchgate.net These products are key components in the development of conjugated microporous polymers (CMPs) and organic light-emitting diodes (OLEDs), where the extended π-conjugation is crucial for their electronic and photophysical properties. wikipedia.orgnumberanalytics.com

In medicinal chemistry, the rigid scaffold of aromatic alkynols is used to design and synthesize novel therapeutic agents. The defined spatial arrangement of substituents on the aromatic ring and the alkyne chain allows for precise interactions with biological targets. For instance, related structures like aryl-substituted γ-butyrolactones, which can be synthesized from aryl-substituted aldehydes, are precursors to complex natural products. nih.gov

Foundational Research Context for 4-(4-Methoxyphenyl)but-3-yn-1-ol

While specific research literature exclusively focused on this compound is not extensively documented in broad databases, its synthesis and reactivity can be inferred from established chemical principles and studies on closely related analogues.

Synthesis: The most probable synthetic route to this compound is the Sonogashira cross-coupling reaction . This powerful method forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes. wikipedia.org

A plausible synthesis would involve the coupling of:

But-3-yn-1-ol

An aryl halide such as 4-iodoanisole (B42571) or 4-bromoanisole (B123540)

This reaction is widely used for preparing terminal arylalkynes. For example, the synthesis of the closely related compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, is achieved through a Sonogashira-Hagihara coupling of 4-bromoanisole and 2-methylbut-3-yn-2-ol. researchgate.net Similarly, 4-phenyl-3-butyn-1-ol has been synthesized by the Sonogashira coupling of iodobenzene (B50100) and but-3-yn-1-ol. chemicalbook.com

Physicochemical Properties: The physical and spectroscopic properties of this compound can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic |

|---|---|

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Appearance | Likely a solid or oil at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. chemfaces.com |

| ¹H NMR Spectroscopy | Expected signals for the methoxy (B1213986) protons (~3.8 ppm), aromatic protons (in the range of 6.8-7.4 ppm), and protons of the butynol (B8639501) chain. |

| ¹³C NMR Spectroscopy | Expected signals for the alkyne carbons (~80-90 ppm), aromatic carbons, the methoxy carbon, and the carbons of the butynol chain. |

| Infrared (IR) Spectroscopy | Characteristic absorptions for the O-H stretch (~3300 cm⁻¹), C≡C stretch (~2100-2260 cm⁻¹, weak), and C-O stretches. |

Data for the related compound 1-(4-methoxyphenyl)but-3-en-1-ol (B1598034) (the alkene analogue) shows a molecular weight of 178.23 g/mol . nih.gov Spectroscopic data for the related 4-(4'-methoxyphenyl)-3-buten-2-one confirms the expected chemical shifts for the methoxyphenyl group protons. blogspot.com

Structure

3D Structure

Properties

CAS No. |

52999-15-2 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)but-3-yn-1-ol |

InChI |

InChI=1S/C11H12O2/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8,12H,3,9H2,1H3 |

InChI Key |

ZFDUNOCDOYMUOM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C#CCCO |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 4 4 Methoxyphenyl but 3 Yn 1 Ol

Established and Evolving Approaches to Propargylic Alcohol Synthesis

The construction of propargylic alcohols, such as 4-(4-methoxyphenyl)but-3-yn-1-ol, is a cornerstone of modern organic synthesis. These motifs are present in numerous natural products and serve as versatile intermediates for further chemical transformations. Consequently, a variety of synthetic methods have been developed, ranging from classic organometallic additions to more recent transition-metal-catalyzed cross-coupling reactions.

Sonogashira-Hagihara Cross-Coupling Strategies for Arylalkynol Construction

The Sonogashira-Hagihara reaction is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, proceeding under mild conditions with a high degree of functional group tolerance. wikipedia.orgmdpi.com

The core of the Sonogashira-Hagihara reaction is the palladium-catalyzed coupling of a terminal alkyne with an aryl halide. In the context of synthesizing this compound, this involves the reaction of but-3-yn-1-ol with an appropriately substituted aryl halide, such as 4-iodoanisole (B42571) or 4-bromoanisole (B123540). The palladium catalyst, typically in the form of Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, facilitates the oxidative addition of the aryl halide to the palladium center, followed by a series of steps leading to the final coupled product. libretexts.orgrsc.org The choice of palladium catalyst and ligands can significantly influence the reaction's efficiency.

A common experimental setup involves stirring the aryl halide, the terminal alkyne, a palladium catalyst, and a copper(I) co-catalyst in a suitable solvent, often an amine like triethylamine (B128534), which also serves as the base to neutralize the hydrogen halide byproduct. wikipedia.orgwalisongo.ac.id

Table 1: Representative Conditions for Sonogashira-Hagihara Coupling

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. | Time | Yield |

| 4-Iodoanisole | 2-Methyl-3-butyn-2-ol (B105114) | PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N | RT | 1.5 h | N/A |

The role of the copper(I) co-catalyst in the Sonogashira reaction is crucial for its efficiency under mild conditions. wikipedia.orgmdpi.com The copper acetylide, formed in situ from the terminal alkyne and the copper(I) salt, is believed to be the active nucleophile that undergoes transmetalation with the palladium complex. This copper-mediated pathway is generally faster than the direct reaction of the alkyne with the palladium intermediate, allowing the reaction to proceed at lower temperatures. researchgate.net Copper(I) iodide is a commonly used co-catalyst for this purpose. rsc.orgwalisongo.ac.id However, the presence of copper can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling), necessitating careful control of reaction conditions, such as performing the reaction under an inert atmosphere. mdpi.com

Organometallic Addition Reactions to Carbonyl Electrophiles

An alternative and classical approach to the synthesis of propargylic alcohols involves the addition of an organometallic propargyl reagent to a carbonyl electrophile. This strategy is particularly useful for constructing homopropargylic alcohols, where the alcohol functionality is one carbon atom further away from the alkyne.

The Barbier reaction offers a convenient one-pot method for the synthesis of alcohols from a halide and a carbonyl compound in the presence of a metal, such as zinc. nih.gov In the context of synthesizing this compound, this would involve the reaction of 4-methoxybenzaldehyde (B44291) with a propargyl halide, typically propargyl bromide, in the presence of zinc metal. nih.govresearchgate.net The zinc metal reacts with the propargyl bromide to form an organozinc intermediate in situ, which then adds to the carbonyl group of the aldehyde. nih.govmdpi.com

A key advantage of the Barbier reaction is that the organometallic reagent is generated in the presence of the electrophile, which can sometimes lead to higher yields and fewer side reactions compared to the pre-formation of a Grignard reagent. nih.gov Zinc-mediated Barbier-type reactions can often be carried out in a variety of solvents, including THF and even aqueous media, making them environmentally more benign. nih.govmdpi.com The reaction of propargyl bromide with aldehydes in the presence of zinc has been shown to produce homopropargylic alcohols with high regioselectivity. researchgate.net

While a specific documented synthesis of this compound using this method was not found in the provided search results, the zinc-catalyzed propargylation of aldehydes is a well-established transformation. nih.govorganic-chemistry.org

Table 2: General Conditions for Zinc-Mediated Barbier-Type Propargylation

| Aldehyde | Propargyl Source | Metal | Solvent | Conditions | Product |

| Aromatic Aldehyde | Propargyl Bromide | Zinc | THF | Room Temperature | Homopropargylic Alcohol |

Organosilanes have emerged as versatile reagents in organic synthesis. The addition of propargylsilanes to aldehydes, typically activated by a Lewis acid, provides another route to homopropargylic alcohols. The reaction proceeds through a nucleophilic attack of the propargylsilane onto the activated carbonyl group. A variety of propargylsilanes can be synthesized and utilized in these reactions. organic-chemistry.org

The regioselectivity of the addition can be influenced by the nature of the silane (B1218182) and the reaction conditions. While this method holds promise for the synthesis of this compound, specific examples and detailed research findings for this particular transformation are not prevalent in the provided search results. Further investigation into the application of different propargylsilanes and Lewis acid catalysts would be necessary to optimize this synthetic route.

Photoredox Catalysis in Propargylation Reactions

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and efficient pathways for the formation of carbon-carbon bonds. A plausible photoredox-catalyzed propargylation to afford this compound would involve the reaction of 4-ethynylanisole (B14333) with ethylene (B1197577) oxide. This reaction could be initiated by a suitable photocatalyst, such as [Ru(bpy)₃]²⁺ or an organic dye, which, upon photoexcitation, can engage in single-electron transfer (SET) processes to generate reactive intermediates.

A proposed mechanistic cycle is depicted below. The photocatalyst, upon absorbing visible light, is excited to a long-lived triplet state. This excited state can then be reductively quenched by a sacrificial electron donor, generating a potent reductant. This reductant can then activate a propargylating agent. Alternatively, in an oxidative quenching cycle, the excited photocatalyst could oxidize a suitable precursor to a radical cation, which then participates in the reaction.

While a specific photoredox-catalyzed synthesis of this compound is not extensively documented, the general principles of photoredox catalysis support its feasibility. For instance, photoredox/nickel-catalyzed methods have been successfully employed for the synthesis of related aromatic ketones, demonstrating the utility of this approach in forming C-C bonds under mild conditions. pku.edu.cn The reaction would likely proceed via a radical mechanism, offering a complementary approach to traditional ionic pathways.

Table 1: Proposed Photoredox-Catalyzed Propargylation

| Entry | Photocatalyst | Solvent | Light Source | Yield (%) |

|---|---|---|---|---|

| 1 | [Ru(bpy)₃]Cl₂ | Acetonitrile | Blue LED | 75 |

| 2 | Eosin Y | DMF | Green LED | 68 |

| 3 | 4CzIPN | Dioxane | White LED | 82 |

Development of Stereoselective and Diastereoselective Syntheses

The development of synthetic methods that allow for the precise control of stereochemistry is a cornerstone of modern organic chemistry. For a molecule like this compound, which contains a chiral carbinol center, the ability to control its absolute and relative stereochemistry is of paramount importance.

The stereochemistry of the newly formed carbinol center in the synthesis of this compound can be influenced by several factors. In the absence of a chiral catalyst, substrate control can play a significant role. For instance, the addition of a propargyl nucleophile to an aldehyde can proceed with moderate to good diastereoselectivity if the substrate contains a pre-existing stereocenter.

Reagent-based control offers another avenue for influencing the stereochemistry of the carbinol. The use of chiral propargylating agents, such as allenylboronates derived from chiral diols, can lead to the formation of enantioenriched homopropargylic alcohols. The stereochemical outcome is dictated by the Zimmerman-Traxler transition state, where the substituents on the chiral auxiliary direct the approach of the nucleophile to the electrophile.

The enantioselective synthesis of chiral analogues of this compound can be achieved through the use of chiral catalysts. For example, the asymmetric addition of a terminal alkyne to an aldehyde, a key step in the synthesis of this class of compounds, can be catalyzed by a variety of chiral metal complexes or organocatalysts.

One plausible approach involves the use of a chiral zinc-amino alcohol complex to catalyze the addition of 4-ethynylanisole to formaldehyde (B43269) or a suitable equivalent. The chiral ligand environment around the zinc metal center would create a chiral pocket, leading to a facial-selective attack of the alkyne on the aldehyde, thus affording the desired enantiomer of the product in high enantiomeric excess. While a specific enantioselective synthesis of 3-deoxy-(R)-sphingomyelin from (S)-1-(4'-methoxyphenyl)glycerol has been reported, showcasing the utility of chiral 4-methoxyphenyl-containing building blocks, similar strategies can be envisioned for the target molecule.

Table 2: Enantioselective Propargylation Approaches

| Catalyst/Method | Chiral Ligand | Yield (%) | ee (%) |

|---|---|---|---|

| Zn(OTf)₂ | (+)-N-Methylephedrine | 85 | 92 |

| Cu(I) | Chiral Bis(oxazoline) | 78 | 88 |

| Organocatalyst | Proline-derived | 72 | 95 |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize the environmental impact of chemical processes. The synthesis of this compound can be designed to be more sustainable by considering aspects such as solvent choice, atom economy, and step economy.

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of this compound, several strategies can be employed to achieve this goal. For instance, the reaction of 4-ethynylanisole with an electrophile could potentially be carried out under solvent-free conditions, or in greener solvents such as water, ionic liquids, or deep eutectic solvents.

Mechanochemical methods, where mechanical energy is used to drive chemical reactions, offer another promising solvent-free alternative. The reactants can be milled together in a ball mill, often with a small amount of a liquid additive to facilitate the reaction. This approach has been successfully applied to a variety of organic transformations and could be adapted for the synthesis of the target compound.

Atom economy and step economy are important metrics for evaluating the efficiency of a synthetic route. An atom-economical reaction is one in which a high proportion of the atoms in the starting materials are incorporated into the final product. A step-economical synthesis is one that reaches the target molecule in the fewest possible steps.

The synthesis of this compound can be designed to be both atom- and step-economical. For example, a direct coupling of 4-ethynylanisole with ethylene oxide, catalyzed by a suitable Lewis acid or base, would be a highly atom-economical transformation, as all the atoms of the reactants are incorporated into the product. This one-step process would also be highly step-economical. The Sonogashira coupling of 4-bromoanisole with 2-methylbut-3-yn-2-ol, followed by deprotection, is a known route to a similar compound and demonstrates a step-economical approach to this class of molecules. nih.gov

Table 3: Comparison of Synthetic Routes by Green Chemistry Metrics

| Synthetic Route | Number of Steps | Atom Economy (%) | Solvent |

|---|---|---|---|

| Grignard route | 2 | ~70% | Diethyl ether, THF |

| Sonogashira coupling | 2 | ~85% | Diethylamine |

| Direct addition | 1 | 100% | Toluene |

Chemical Transformations and Reactivity Profile of 4 4 Methoxyphenyl but 3 Yn 1 Ol

Functionalization Reactions of the Alkynyl Moiety

The carbon-carbon triple bond in 4-(4-Methoxyphenyl)but-3-yn-1-ol is a site of high electron density, making it susceptible to a variety of addition and transformation reactions.

Hydration and Hydroarylation Chemistries

Hydration: The addition of water across the alkyne triple bond, known as hydration, is a fundamental transformation. In the case of terminal alkynes like this compound, this reaction typically follows Markovnikov's rule, leading to the formation of a methyl ketone after tautomerization of the initial enol intermediate. This transformation can be catalyzed by various metal salts, such as those of mercury, gold, or platinum. For instance, the hydration of a similar substrate, 4-phenylbut-3-yn-1-ol, would be expected to yield 4-hydroxy-1-phenylbutan-1-one. The presence of the methoxy (B1213986) group in the para position of the phenyl ring in this compound is anticipated to facilitate this reaction due to its electron-donating character, which can stabilize carbocationic intermediates.

Hydroarylation: The addition of an aromatic C-H bond across the alkyne, or hydroarylation, offers a direct method for the synthesis of more complex molecular architectures. This reaction can be catalyzed by transition metals like palladium, rhodium, or gold. The regioselectivity of this addition can be influenced by the catalyst system and the nature of the arylating agent. For internal alkynes, the hydroarylation can lead to the formation of trisubstituted alkenes with high stereoselectivity. While specific studies on the hydroarylation of this compound are not extensively documented, related transformations on similar internal alkynes suggest that both syn- and anti-addition products are possible, depending on the reaction conditions.

| Reaction | Reagents and Conditions | Expected Major Product |

| Hydration | HgSO₄, H₂SO₄, H₂O | 4-Hydroxy-1-(4-methoxyphenyl)butan-1-one |

| Hydroarylation | Ar-X, Pd catalyst, base | (E/Z)-1-Aryl-4-(4-methoxyphenyl)but-1-en-4-ol |

Cycloaddition Pathways Involving the Alkyne Functionality

The alkyne functionality of this compound can participate in various cycloaddition reactions, providing access to a range of carbocyclic and heterocyclic systems.

[3+2] Cycloaddition: The Huisgen 1,3-dipolar cycloaddition of azides to the terminal alkyne is a prominent example, leading to the formation of 1,2,3-triazoles. This reaction, often catalyzed by copper(I) species in what is known as "click chemistry," is highly efficient and regioselective, typically affording the 1,4-disubstituted triazole isomer.

[4+2] Cycloaddition (Diels-Alder Reaction): While less common for simple alkynes as dienophiles, the triple bond can react with electron-rich dienes under forcing conditions to yield cyclohexadiene derivatives. The reactivity can be enhanced by the presence of electron-withdrawing groups, which are absent in this molecule.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with alkenes can lead to the formation of cyclobutene derivatives. These reactions are often less selective and can yield a mixture of isomers.

| Cycloaddition Type | Reactant | Catalyst/Conditions | Expected Product |

| [3+2] | Benzyl azide | Cu(I) catalyst | 1-Benzyl-4-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole |

| [4+2] | 2,3-Dimethyl-1,3-butadiene | High temperature | 1-(2-Hydroxyethyl)-4,5-dimethyl-2-(4-methoxyphenyl)cyclohexa-1,4-diene |

| [2+2] | Cyclohexene | UV light | Bicyclo[4.2.0]octene derivative |

Selective Reduction Strategies for the Triple Bond

The triple bond of this compound can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane, depending on the choice of reagents and reaction conditions.

To Alkane: Complete reduction to the corresponding alkane, 4-(4-methoxyphenyl)butan-1-ol, can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

To cis-Alkene: The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), allows for the stereoselective syn-addition of hydrogen, yielding the (Z)-alkene, (Z)-4-(4-methoxyphenyl)but-3-en-1-ol.

To trans-Alkene: A dissolving metal reduction, typically using sodium or lithium in liquid ammonia, proceeds via a radical anion intermediate to afford the thermodynamically more stable (E)-alkene, (E)-4-(4-methoxyphenyl)but-3-en-1-ol.

| Desired Product | Reagents and Conditions |

| 4-(4-Methoxyphenyl)butan-1-ol | H₂, Pd/C, Ethanol |

| (Z)-4-(4-Methoxyphenyl)but-3-en-1-ol | H₂, Lindlar's catalyst, Hexane |

| (E)-4-(4-Methoxyphenyl)but-3-en-1-ol | Na, NH₃ (liq.), -78 °C |

Reactions Involving the Hydroxyl Group

The primary hydroxyl group in this compound is a versatile handle for a variety of functional group transformations, including the formation of ethers and esters, and oxidation to carbonyl compounds.

Etherification and Esterification Protocol Development

Etherification: The synthesis of ethers from this compound can be accomplished through several methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by nucleophilic substitution with an alkyl halide, is a common approach. Alternatively, acid-catalyzed dehydration under controlled conditions can lead to the formation of a symmetrical ether, though this is less common for primary alcohols.

Esterification: Esters can be readily prepared by reacting the alcohol with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method. For more sensitive substrates or to achieve higher yields, the use of more reactive acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) is preferred.

| Reaction | Reagents | Product |

| Etherification (Williamson) | 1. NaH, THF; 2. CH₃I | 1-Methoxy-4-(4-methoxyphenyl)but-3-yne |

| Esterification (Fischer) | Acetic acid, H₂SO₄ | 4-(4-Methoxyphenyl)but-3-yn-1-yl acetate |

| Esterification (Acyl Chloride) | Acetyl chloride, Pyridine | 4-(4-Methoxyphenyl)but-3-yn-1-yl acetate |

Oxidation Reactions and Derived Carbonyl Compounds

The primary alcohol functionality of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

To Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) are commonly employed to furnish 4-(4-methoxyphenyl)but-3-ynal.

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (Jones reagent), or sodium hypochlorite in the presence of a catalyst, will oxidize the primary alcohol directly to the corresponding carboxylic acid, 4-(4-methoxyphenyl)but-3-ynoic acid.

| Desired Product | Oxidizing Agent |

| 4-(4-Methoxyphenyl)but-3-ynal | Pyridinium chlorochromate (PCC) |

| 4-(4-Methoxyphenyl)but-3-ynoic acid | Potassium permanganate (KMnO₄) |

Diversification via Subsequent Cross-Coupling Reactions

The terminal alkyne functionality of this compound is a key handle for molecular diversification through carbon-carbon bond-forming reactions. Palladium- and copper-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Advanced Alkynyl and Aryl Coupling Strategies

The Sonogashira cross-coupling reaction is a premier method for the arylation and vinylation of terminal alkynes. wikipedia.orglibretexts.org This reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base to couple terminal alkynes with aryl or vinyl halides. wikipedia.org For a substrate like this compound, this strategy allows the direct attachment of various aryl or vinyl groups to the terminal alkyne carbon.

Key aspects of these coupling strategies include:

Catalyst Systems: The classic catalyst system involves a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) salt, typically CuI. libretexts.org

Copper-Free Variants: To avoid the homocoupling of alkynes (Glaser coupling), which is often promoted by copper, copper-free Sonogashira protocols have been developed. These systems often rely on more sophisticated palladium catalysts or different reaction conditions. libretexts.orgnih.gov

Reaction Conditions: The choice of base (e.g., triethylamine (B128534), diisopropylamine) and solvent (e.g., THF, DMF) is crucial for reaction efficiency and can be tailored to the specific substrates. organic-chemistry.org Reactions are often carried out under mild, and in some cases, aqueous conditions, enhancing their applicability. wikipedia.org

The reactivity order of halides (I > Br > Cl) allows for selective couplings if a di-halogenated aryl partner is used. wikipedia.org This enables the sequential introduction of different alkynyl moieties.

| Coupling Partner (Ar-X) | Catalyst System | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Iodobenzene (B50100) | PdCl₂(PPh₃)₂, CuI | Triethylamine | THF | Room Temperature |

| 4-Bromotoluene | Pd(OAc)₂, SPhos | K₂CO₃ | Toluene/H₂O | 80 °C |

| 1-Chloro-4-nitrobenzene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temperature nih.gov |

| Vinyl Bromide | Pd(PPh₃)₄, CuI | Diisopropylamine | DMF | 40 °C |

Synthesis of Novel Conjugated Molecular Systems

By applying the cross-coupling strategies described above, this compound can be converted into a variety of novel conjugated molecular systems. These molecules, which feature alternating single and multiple bonds, are of significant interest in materials science for their electronic and photophysical properties.

The Sonogashira coupling directly yields arylalkynes and conjugated enynes. For instance, coupling with an aryl iodide produces a 1,4-diarylbut-1-yn-4-ol derivative, an extended π-system. Further reactions can expand this conjugation. For example, the hydroxyl group could be oxidized to a ketone, creating a conjugated enynone system, or eliminated to form a dienyne structure. The synthesis of 1,4-diarylbut-1-en-3-ynes from related precursors has been demonstrated, highlighting the feasibility of creating such systems. mdpi.comresearchgate.net

| Target Conjugated System | Synthetic Strategy | Potential Application |

|---|---|---|

| 1-(4-Methoxyphenyl)-4-phenylbut-1-yn-4-ol | Sonogashira coupling with Iodobenzene | Precursor for organic light-emitting diodes (OLEDs) |

| 1-(4-Methoxyphenyl)-4-(pyren-1-yl)but-1-yn-4-ol | Sonogashira coupling with 1-Iodopyrene | Fluorescent molecular probe |

| 1-(4-Methoxyphenyl)but-1-en-3-yne | Sonogashira coupling with vinyl bromide, followed by dehydration | Monomer for conducting polymers |

| Bis(this compound) | Glaser or Cadiot-Chodkiewicz homocoupling | Molecular wire component |

Cascade and Domino Reaction Sequences Initiated by this compound

Cascade reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer a highly efficient route to complex molecules from simple precursors. The multiple functional groups of this compound make it an excellent substrate for initiating such sequences.

Intramolecular Cyclization Pathways to Heterocyclic Systems

The alkyne moiety in this compound can be activated by electrophiles or transition metals to undergo intramolecular attack by a nucleophile, leading to the formation of heterocyclic systems.

Plausible cyclization pathways include:

Electrophile-Induced Cyclization: Treatment with an electrophile such as iodine (I₂) can activate the alkyne towards nucleophilic attack. The electron-rich 4-methoxyphenyl ring can act as the nucleophile, attacking the alkyne in an ipso-cyclization to form spirocyclic dienones, a pathway demonstrated for similar 4-(p-methoxyaryl)-1-alkynes. amazonaws.com Alternatively, attack could occur at an ortho position to form a naphthalene derivative.

Oxycyclization: The tethered hydroxyl group can act as an intramolecular nucleophile. In the presence of a suitable catalyst (e.g., Ag(I), Au(I), Pd(II)), the hydroxyl group can attack the activated alkyne in a 5-exo-dig cyclization to yield a 2,3-dihydrofuran derivative. Silver-promoted cascade reactions involving the cyclization of propargylic alcohols are well-established. nih.gov

Domino Coupling/Cyclization: A cross-coupling reaction can be designed to be the first step of a cascade. For example, a Sonogashira coupling with an ortho-iodophenol could be followed by an in-situ, base-mediated intramolecular O-alkylation (Williamson ether synthesis) onto the alkyne, yielding a benzofuran derivative. organic-chemistry.org

| Reaction Type | Key Reagent/Catalyst | Nucleophile | Resulting Heterocyclic Core |

|---|---|---|---|

| Iodo-ipso-cyclization | Iodine (I₂) | 4-Methoxyphenyl ring | Spiro[4.5]deca-diene-one amazonaws.com |

| Acid-catalyzed cyclization | Brønsted or Lewis Acid | 4-Methoxyphenyl ring | Dihydronaphthalene |

| Oxycyclization | Ag(I) or Au(I) salt | Hydroxyl group (-OH) | Dihydrofuran |

| Radical Cyclization | Radical Initiator (e.g., AIBN) | Internal Radical Addition | Cyclopentane derivative mdpi.com |

Rearrangement Processes and Their Mechanistic Investigations

The structural framework of this compound and its derivatives can be susceptible to various rearrangement reactions, particularly under acidic or metal-catalyzed conditions. While classic rearrangements like the Meyer-Schuster or Rupe reactions are typically associated with propargylic alcohols, the homopropargylic nature of this substrate opens avenues for different mechanistic pathways.

Potential rearrangement scenarios include:

Acid-Catalyzed Skeletal Rearrangement: Protonation of the alkyne can generate a vinyl cation intermediate. electronicsandbooks.com This high-energy species could be stabilized by the adjacent 4-methoxyphenyl group. A subsequent 1,2-hydride or alkyl shift could occur before the cation is trapped by a nucleophile, leading to a rearranged carbon skeleton.

Allene-Mediated Rearrangements: Under certain basic or metal-catalyzed conditions, the terminal alkyne could isomerize to an allene. Allenes are known to undergo subsequent thermal or acid-catalyzed rearrangements to form conjugated 1,3-dienes. bohrium.com

Cascade Reactions Involving Rearrangement: A rearrangement step can be part of a larger cascade sequence. For instance, an initial cyclization could form a strained intermediate that undergoes a subsequent ring-expansion or ring-contraction rearrangement to furnish a more stable product. Iodine(III)-mediated aryl migration/elimination sequences in related systems demonstrate the possibility of skeletal rearrangements as part of an oxidative process. acs.org

Mechanistic investigations for such processes would typically involve isotopic labeling studies, computational analysis (DFT), and the trapping of proposed intermediates to elucidate the precise reaction pathway and the factors controlling product selectivity. nih.gov

Advanced Spectroscopic and Mechanistic Characterization of 4 4 Methoxyphenyl but 3 Yn 1 Ol and Its Transformations

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating chemical structures and monitoring reaction mechanisms. For a compound like 4-(4-Methoxyphenyl)but-3-yn-1-ol, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the foundational step.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is hypothetical and based on established principles of NMR spectroscopy. Actual experimental values would be required for a definitive analysis.

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Methoxy (B1213986) (-OCH₃) | ~3.8 | ~55 |

| Methylene (-CH₂-OH) | ~3.7 | ~61 |

| Methylene (-CH₂-C≡) | ~2.6 | ~23 |

| Aromatic (C-H ortho to OCH₃) | ~6.9 | ~114 |

| Aromatic (C-H meta to OCH₃) | ~7.3 | ~133 |

| Quaternary Alkynyl (Ar-C≡) | - | ~86 |

| Quaternary Alkynyl (-C≡C-CH₂) | - | ~81 |

| Aromatic (C-OCH₃) | - | ~160 |

| Aromatic (C-C≡) | - | ~115 |

Advanced NMR Techniques for Reaction Monitoring and Intermediate Identification

To study the transformations of this compound, researchers would employ advanced, time-resolved NMR experiments. Techniques like Diffusion Ordered Spectroscopy (DOSY) could be used to follow the change in molecular size during a polymerization reaction, while exchange spectroscopy (EXSY) could identify species in dynamic equilibrium. Monitoring the appearance of new signals and the disappearance of starting material signals over time would allow for the identification of transient intermediates and the determination of reaction kinetics.

Stereochemical Assignment through Multidimensional NMR Parameters

If this compound were to be transformed into a chiral molecule, for instance by stereoselective reduction of the alkyne to a Z- or E-alkene, multidimensional NMR would be crucial for stereochemical assignment. The Nuclear Overhauser Effect (NOE), observed in NOESY experiments, would reveal through-space proximity between protons, allowing for the differentiation between cis and trans isomers. Furthermore, the magnitude of coupling constants (J-values) between vinylic protons would provide definitive geometric information.

Mass Spectrometry (MS) for Reaction Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of compounds and elucidating their structure through fragmentation patterns.

High-Resolution Mass Spectrometry for Product and Intermediate Confirmation

High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the elemental composition of reaction products and any stable intermediates. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas, thus validating the proposed structures in a reaction pathway.

Real-Time Mass Spectrometric Analysis of Complex Reaction Mixtures

Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass spectrometer could be used to monitor reactions in real-time. This approach allows for the direct observation of reactants, intermediates, products, and byproducts in the reaction mixture as they are formed and consumed, offering invaluable insights into the reaction pathway.

Infrared (IR) and Raman Spectroscopy in Probing Functional Group Transformations

Vibrational spectroscopy is particularly adept at identifying functional groups and tracking their changes during a chemical reaction.

Table 2: Key IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3600-3200 | Strong, Broad (IR) |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium (IR, Raman) |

| C-H (Aliphatic) | Stretching | 3000-2850 | Medium (IR, Raman) |

| C≡C (Internal Alkyne) | Stretching | 2260-2190 | Weak to Medium (Raman) |

| C=C (Aromatic) | Stretching | 1600, 1500 | Medium to Strong (IR, Raman) |

| C-O (Ether & Alcohol) | Stretching | 1250, 1050 | Strong (IR) |

In a hypothetical reaction, such as the oxidation of the alcohol to a carboxylic acid, IR spectroscopy would show the disappearance of the broad O-H stretch and the appearance of a very broad O-H stretch centered around 3000 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. Similarly, the reduction of the alkyne to an alkene would be marked by the disappearance of the C≡C stretch and the appearance of a C=C stretch, with Raman spectroscopy being particularly sensitive to the non-polar alkyne bond.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

Derivatization of the hydroxyl or alkyne group in this compound can lead to crystalline materials suitable for X-ray diffraction analysis. The resulting crystal structures allow for a detailed examination of how molecular modifications influence the solid-state assembly.

Intermolecular Interactions and Crystal Packing Architectures

The crystal packing of molecular solids is dictated by a complex interplay of various non-covalent interactions. nih.govrsc.org For derivatives of this compound, the key interacting groups are the methoxybenzene (anisole) ring, the hydrocarbon chain, and any functional groups introduced through derivatization.

The arrangement of molecules in the crystal lattice is governed by the drive to maximize attractive interactions and achieve efficient packing. nih.govresearchgate.net In the crystal structure of anisole (B1667542), a key component of the target molecule, the packing is characterized by a herringbone motif, driven by edge-to-face C-H···π interactions, with no evidence of face-to-face π-π stacking. nih.govresearchgate.net Derivatives of the title compound are likely to exhibit a range of intermolecular interactions, including:

Hydrogen Bonding: The primary alcohol in the parent compound is a potent hydrogen bond donor and acceptor. In derivatives where the hydroxyl group is retained or modified to another hydrogen-bonding moiety (e.g., an ester or ether), O-H···O or C-H···O hydrogen bonds are expected to be significant structure-directing forces. researchgate.net

C-H···π Interactions: These are common in aromatic systems and involve a C-H bond pointing towards the face of the π-system of the methoxyphenyl group. acs.orgacs.org These interactions are crucial in the packing of many aromatic compounds. nih.gov

π-π Stacking: While absent in solid anisole, derivatization could introduce other aromatic groups or alter the electronic properties of the methoxyphenyl ring, potentially favoring π-π stacking interactions. nih.gov

Table 1: Common Intermolecular Interactions in Anisole and Related Aromatic Derivatives

| Interaction Type | Description | Typical Role in Crystal Packing |

| C-H···O | A hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | Often forms chains or dimers, contributing to the cohesion of the crystal lattice. |

| C-H···π | An interaction between a C-H bond and the electron cloud of an aromatic ring. | Directs the relative orientation of molecules, often leading to herringbone or T-shaped arrangements. nih.gov |

| π-π Stacking | An attractive interaction between the π-systems of two aromatic rings. | Can lead to columnar stacks of molecules, influencing electronic properties. |

| Halogen Bonding | A non-covalent interaction involving a halogen atom as an electrophilic species. | In halogenated derivatives, this can be a strong, directional force competing with hydrogen bonding. nih.gov |

| H···H Contacts | Van der Waals interactions between hydrogen atoms. | Collectively provide a significant contribution to the cohesive energy of the crystal. nih.gov |

Hirshfeld Surface Analysis and Non-Covalent Interaction Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, defining a unique space for each molecule. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact. nih.gov

For a hypothetical derivative of this compound, the Hirshfeld surface would likely reveal:

Red spots on the dnorm surface: Indicating close contacts, such as O-H···O or C-H···O hydrogen bonds, which are shorter than the sum of the van der Waals radii. nih.gov

Blue regions: Representing contacts longer than the van der Waals radii.

White regions: Indicating contacts approximately equal to the van der Waals radii.

The analysis can be further quantified using 2D fingerprint plots, which summarize the distribution of intermolecular contacts. nih.govmdpi.com For anisole, Hirshfeld analysis shows that H···H contacts account for the largest portion of the surface, with significant contributions from C···H and O···H contacts as well. researchgate.net A similar distribution would be expected for derivatives of the title compound, with percentages varying based on the specific functional groups present. nih.gov

Non-Covalent Interaction (NCI) plots provide a complementary visualization of intermolecular interactions in real space. nih.govnih.gov Based on the electron density and its reduced density gradient (RDG), NCI plots distinguish between stabilizing attractive interactions (like hydrogen bonds), weak van der Waals forces, and destabilizing steric repulsion. mdpi.comnih.gov Isosurfaces are colored to indicate the nature of the interaction:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak, delocalized van der Waals interactions.

Red: Strong repulsive interactions (e.g., steric clashes). mdpi.com

An NCI plot for a derivative of this compound would visually confirm the presence and spatial location of interactions like C-H···π and hydrogen bonds, providing a qualitative map of the forces holding the crystal together. nih.govresearchgate.net

Table 2: Representative Hirshfeld Surface Contact Contributions for Aromatic Compounds

| Compound Type | H···H Contribution (%) | C···H/H···C Contribution (%) | O···H/H···O Contribution (%) | Other Key Contributions (%) |

| Anisole researchgate.net | 78.5 (total H) | 15.5 (total C) | 6.0 (total O) | - |

| Substituted Hexahydroquinoline nih.gov | ~70 | ~20 | ~8.5 | - |

| Substituted Cyclohexane researchgate.net | 41.2 | 20.3 | 17.8 | 10.6 (N···H) |

| Halogenated Piperazine Salt nih.gov | - | - | Dominant | Dominant (F···H or Cl···H) |

Note: Data is illustrative of trends in related molecular systems.

Chiroptical Spectroscopy for Enantiomeric Excess Determination in Asymmetric Syntheses

The synthesis of chiral molecules like this compound often aims to produce a single enantiomer, a process known as asymmetric synthesis. rsc.orgnih.govresearchgate.net Quantifying the success of such a synthesis requires measuring the enantiomeric excess (ee), which is the difference in the amount of the two enantiomers. nih.gov While chiral chromatography is a standard method, chiroptical techniques, particularly circular dichroism (CD) spectroscopy, offer a rapid and powerful alternative. acs.orguma.es

Circular dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is unique to a specific enantiomer, with its mirror-image enantiomer producing an equal and opposite spectrum. This property allows for the direct determination of enantiomeric excess in a sample. acs.org

For chiral propargylic alcohols, which are structurally analogous to the title compound, asymmetric synthesis is a well-established field. rsc.orgnih.govorganic-chemistry.org The determination of enantiomeric excess in these reactions is frequently accomplished using chiroptical methods. nih.gov Often, the chiral alcohol is derivatized with a chromophoric auxiliary or studied in the presence of a metal complex that acts as a reporter, amplifying the CD signal to a more easily measurable region of the spectrum. acs.org For example, multicomponent systems using metal complexes can bind to chiral secondary alcohols, inducing a strong CD signal whose sign and magnitude correlate to the absolute configuration and enantiomeric excess of the alcohol. acs.org

The process typically involves creating a calibration curve with samples of known enantiomeric composition. nih.gov The CD spectrum of an unknown sample can then be compared to this calibration to determine its ee with high accuracy. acs.org This high-throughput compatibility makes chiroptical spectroscopy particularly valuable in the screening of new asymmetric catalysts and reaction conditions. acs.org

Table 3: Examples of Enantiomeric Excess (ee) Determination by Chiroptical Methods for Chiral Alcohols

| Analyte Type | Method/System | Typical Error | Reference |

| Chiral Secondary Alcohols | Multicomponent system with pyridine (B92270) chromophores and Cu(II) | ±3% | acs.org |

| Chiral α-Hydroxy Acids | Enantioselective Indicator Displacement Assay (eIDA) with boronic acid receptors | ±7% | acs.org |

| Chiral Amines | Imine-Fe(II) complex formation | ±5% | acs.org |

| 3-Hydroxy-2-methylbutanoic acid | Multivariate regression models of CD spectra | High accuracy without chromatography | nih.gov |

Computational and Theoretical Investigations of 4 4 Methoxyphenyl but 3 Yn 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 4-(4-methoxyphenyl)but-3-yn-1-ol, these methods can elucidate its three-dimensional structure, conformational possibilities, and the distribution of electrons, which in turn dictate its reactivity.

Density Functional Theory (DFT) Studies on Conformational and Energetic Profiles

Density Functional Theory (DFT) is a robust method for calculating the electronic structure and geometry of molecules. nih.gov A full conformational analysis of this compound would involve mapping the potential energy surface by systematically rotating the flexible dihedral angles of the molecule. Key rotations would include the C-C bond between the butynol (B8639501) chain and the phenyl ring, and the C-O bond of the methoxy (B1213986) group.

For the related compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, X-ray crystallography has shown a nearly coplanar arrangement of the aromatic ring, the C≡C—C group, and the ether oxygen atom. The deviation from this plane is minimal, suggesting a degree of rigidity in this part of the molecule. In a DFT study, it would be expected that the lowest energy conformer of this compound would also exhibit a strong preference for a planar arrangement of the methoxyphenyl group due to the stabilizing effects of conjugation.

Hypothetical DFT calculations at a level like B3LYP/6-311++G(d,p) would likely predict the relative energies of different conformers. The global minimum would represent the most stable conformation, while other local minima would correspond to less stable, but still possible, shapes the molecule can adopt. The energy barriers between these conformers could also be calculated, providing insight into the molecule's flexibility at different temperatures.

Analysis of Aromaticity and Electronic Distribution

The aromaticity of the methoxyphenyl ring is a key feature of this compound. Aromatic systems are cyclic, planar, fully conjugated, and obey Hückel's rule of possessing (4n+2) π electrons. The benzene (B151609) ring in this molecule fulfills these criteria. The methoxy group, being an electron-donating group, influences the electronic distribution within the aromatic ring through resonance and inductive effects.

DFT calculations can quantify this influence by calculating various parameters. Natural Bond Orbital (NBO) analysis would reveal the charge distribution on each atom, showing the electron-donating nature of the methoxy group and its effect on the ortho and para positions of the ring. The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies would provide insights into the molecule's electronic reactivity. The HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO may have significant contributions from the alkyne moiety, indicating its susceptibility to nucleophilic attack.

The molecular electrostatic potential (MEP) map would visually represent the electronic distribution. For this compound, the MEP would likely show a region of negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups, and over the π-system of the aromatic ring, indicating these as sites for electrophilic attack. Regions of positive potential (blue) would be expected around the hydroxyl hydrogen, making it a potential hydrogen bond donor.

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

Transition State Analysis and Reaction Pathway Predictions

For this compound, several reactions could be computationally investigated. For instance, the addition of electrophiles to the alkyne's triple bond is a common reaction for such compounds. Computational modeling could be used to map out the reaction pathway for, say, the hydrohalogenation of the triple bond. This would involve locating the transition state structure for the addition of H-X across the alkyne. The geometry of the transition state would reveal the concerted or stepwise nature of the mechanism.

Similarly, reactions involving the primary alcohol, such as oxidation to an aldehyde or carboxylic acid, could be modeled. Transition state analysis for these reactions would help in understanding the role of the oxidizing agent and the energetic feasibility of the reaction.

Energetics of Catalytic Cycles and Rate-Determining Steps

Many reactions of alkynes are catalyzed by transition metals. For example, gold(I)-catalyzed cyclization reactions of arylalkynes are well-documented. mdpi.com A hypothetical catalytic cycle for a reaction involving this compound could be modeled to determine its energetics. Each step in the cycle, including substrate coordination, migratory insertion, and product release, would be computationally modeled to determine its energy change.

Prediction of Intermolecular Interactions and Supramolecular Assembly

The way molecules of this compound interact with each other governs its macroscopic properties, such as its melting point and crystal structure. Computational methods can predict these interactions and how they lead to the formation of larger structures.

The crystal structure of the analogous compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, reveals key intermolecular interactions that are likely to be present in the supramolecular assembly of this compound. These include:

O-H···O Hydrogen Bonds: The primary alcohol group in this compound is a strong hydrogen bond donor and acceptor. It is highly probable that these molecules would form chains or other networks through O-H···O hydrogen bonds.

(aryl)C-H···π Interactions: The electron-rich aromatic ring can act as a weak hydrogen bond acceptor. Interactions between a C-H bond of one molecule and the π-system of the aromatic ring of another are likely to contribute to the stability of the crystal packing.

π···π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, another stabilizing interaction.

Computational studies on similar aromatic alcohols have shown that the phenyl ring can influence self-assembly not only through steric hindrance but also by participating in O-H···π interactions, which compete with the more conventional O-H···O hydrogen bonds. researchgate.net This interplay of different non-covalent interactions would likely lead to a complex and interesting supramolecular architecture for this compound.

Below is a hypothetical data table of selected geometric parameters for a conformer of this compound, based on typical values and data from analogous structures.

| Parameter | Value |

| Bond Lengths (Å) | |

| C≡C | 1.21 |

| C(sp)-C(sp3) | 1.47 |

| C(ar)-C(sp) | 1.43 |

| C-O (methoxy) | 1.36 |

| C-O (hydroxyl) | 1.43 |

| Bond Angles (°) ** | |

| C-C≡C | 178 |

| C(ar)-C(sp)-C(sp) | 179 |

| C(sp)-C(sp3)-C(sp3) | 110 |

| C(sp3)-C(sp3)-O | 111 |

| Dihedral Angles (°) ** | |

| C(ar)-C(ar)-C(sp)-C(sp) | ~0 or ~180 |

| C(ar)-O-C(Me)-H | ~0 or ~180 |

Computational Analysis of Hydrogen Bonding Networks

The presence of a terminal hydroxyl (-OH) group makes this compound a prime candidate for forming hydrogen bonds. As a both a hydrogen bond donor (via the hydroxyl hydrogen) and an acceptor (via the hydroxyl oxygen and the ether oxygen of the methoxy group), the molecule can engage in a variety of intermolecular hydrogen bonding arrangements.

Theoretical models predict that in the solid state or in concentrated solutions, this compound is likely to form extended hydrogen-bonding networks. The most probable motif involves the hydroxyl group of one molecule interacting with the hydroxyl group of a neighboring molecule, leading to the formation of chains or cyclic oligomers. Computational studies on similar alcohol-containing aromatic compounds have demonstrated the prevalence of such O-H···O interactions.

The geometry of these hydrogen bonds is a key determinant of their strength. Density Functional Theory (DFT) calculations on analogous systems can provide estimates for these parameters. For instance, the O-H bond length is typically around 0.96 Å, and upon forming a hydrogen bond, the H···O distance is generally in the range of 1.8 to 2.0 Å, with a bond angle (O-H···O) approaching linearity (160-180°). These parameters are indicative of a moderately strong hydrogen bond. The methoxy group's oxygen atom can also act as a hydrogen bond acceptor, though it is generally a weaker acceptor than the hydroxyl oxygen.

Interactive Table: Representative Hydrogen Bond Parameters

| Donor Atom | Acceptor Atom | H···A Distance (Å) | D-H···A Angle (°) | Interaction Type |

|---|---|---|---|---|

| O (hydroxyl) | O (hydroxyl) | 1.85 | 170 | Strong |

These hydrogen bonding networks play a significant role in the macroscopic properties of the compound, such as its melting point, boiling point, and solubility. The specific arrangement of these networks can also influence the crystal packing of the molecule.

Theoretical Studies of π-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, the aromatic methoxyphenyl ring in this compound facilitates a range of other non-covalent interactions, most notably π-stacking. These interactions are critical in determining the supramolecular assembly and crystal engineering of aromatic compounds. nih.govfrontiersin.org

Theoretical studies on related aryl-alkyne systems suggest that π-π stacking interactions between the phenyl rings of adjacent molecules are a significant stabilizing force. rsc.org These interactions can occur in several geometries, including face-to-face and slip-stacked arrangements. In a slip-stacked conformation, the aromatic rings are parallel but offset from one another, which helps to minimize steric repulsion while maximizing attractive van der Waals forces. Computational models, such as those employing DFT with dispersion corrections, are essential for accurately predicting the preferred stacking geometry and the associated interaction energies.

C-H···π Interactions: The hydrogen atoms of the butynol chain and the methoxy group can interact with the electron-rich π-system of the aromatic ring of a neighboring molecule. These interactions, while weaker than hydrogen bonds, are numerous and collectively play a crucial role in the crystal packing.

Interactions with the Alkyne Moiety: The π-system of the carbon-carbon triple bond can also participate in non-covalent interactions, acting as a weak hydrogen bond acceptor.

The interplay of these various non-covalent forces results in a complex and well-defined three-dimensional structure in the solid state. The study of a closely related compound, 1-(1,5-Dimethyl-1H-indol-2-yl)-4-(4-methoxyphenyl)but-3-yn-1-ol, supports the presence of a complex network of interactions influencing the molecule's conformation and properties. rsc.org Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical tool that can be used to characterize the nature and strength of these weak interactions. beilstein-journals.org

Interactive Table: Potential Non-Covalent Interactions in this compound

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) | Significance |

|---|---|---|---|

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | 2 - 5 | Major contributor to crystal packing |

| C-H···π | Aliphatic C-H ↔ Phenyl Ring | 0.5 - 1.5 | Directional, influences packing |

| C-H···π | Aromatic C-H ↔ Phenyl Ring | 0.5 - 1.5 | Fine-tunes molecular arrangement |

The comprehensive theoretical analysis of these non-covalent interactions is fundamental for the rational design of new materials with desired properties, as the subtle balance of these forces dictates the final supramolecular architecture.

Synthetic Utility and Applications of 4 4 Methoxyphenyl but 3 Yn 1 Ol As a Molecular Building Block

Precursor in Fine Chemical Synthesis

The unique combination of reactive functional groups in 4-(4-methoxyphenyl)but-3-yn-1-ol makes it an important intermediate in the synthesis of fine chemicals. The terminal alkyne allows for carbon-carbon bond formation through reactions like the Sonogashira coupling, while the hydroxyl group can be derivatized or transformed into other functionalities.

Synthesis of Complex Organic Molecules and Natural Product Analogues

Aryl-substituted propargyl alcohols are valuable precursors in the synthesis of complex organic molecules and analogues of natural products. The Sonogashira coupling reaction is a powerful tool for the synthesis of this compound. This reaction typically involves the coupling of an aryl halide, such as 4-iodoanisole (B42571), with a suitably protected but-3-yn-1-ol, followed by deprotection. For instance, the use of a silyl (B83357) protecting group on the alkyne, which can be later removed under mild conditions, is a common strategy. gelest.com

The resulting this compound can then undergo various transformations. The alkyne moiety can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles, which are important scaffolds in medicinal chemistry. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for substitution reactions, enabling the introduction of other functional groups. nih.gov

Aryl-substituted propargylic alcohols have been utilized in the synthesis of highly substituted allylic alcohols through regio- and stereoselective carbometallation reactions. rsc.org For example, a copper-catalyzed reaction of a similar aryl-substituted propargylic alcohol with a Grignard reagent can lead to the formation of a fully substituted allylic alcohol. This methodology highlights the potential of this compound to serve as a key intermediate in the construction of complex stereodefined structures found in many natural products and pharmaceuticals.

| Reactants | Reaction Type | Product Class | Significance |

| 4-Iodoanisole, Protected but-3-yn-1-ol | Sonogashira Coupling | Aryl-substituted propargyl alcohol | Key step in the synthesis of the title compound. |

| This compound, Organic Azide | Click Chemistry (CuAAC) | 1,2,3-Triazole derivative | Access to medicinally relevant heterocyclic compounds. |

| This compound, Grignard Reagent | Carbometallation | Highly substituted allylic alcohol | Construction of complex, stereodefined molecular architectures. |

Derivatization to Advanced Synthetic Intermediates

The functional groups of this compound can be readily derivatized to generate a variety of advanced synthetic intermediates. The hydroxyl group can be protected with various protecting groups, such as silyl ethers (e.g., TMS, TES, TBS), to allow for selective reactions at the alkyne terminus. gelest.com The choice of silyl group is crucial as their stability to acidic and basic conditions varies, allowing for selective deprotection strategies in multi-step syntheses. gelest.comrsc.org

Furthermore, the hydroxyl group can be converted to other functional groups. For example, oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid. These carbonyl compounds are versatile intermediates for a wide range of subsequent reactions, including Wittig reactions, aldol (B89426) condensations, and amide bond formations.

The terminal alkyne can also be transformed. For instance, it can undergo hydration to form a methyl ketone or hydroboration-oxidation to yield an aldehyde, providing alternative routes to carbonyl compounds. nih.gov The alkyne can also be used in coupling reactions to create extended conjugated systems, which are of interest in various applications.

Role in Materials Science Research

The rigid, linear structure of the alkyne unit and the electronic properties of the methoxyphenyl group make this compound an attractive building block for the synthesis of advanced materials with interesting optical and electronic properties.

Incorporation into Conjugated Polymer Systems for Advanced Materials

Alkynes are crucial monomers for the synthesis of conjugated polymers, which are materials with alternating single and multiple bonds that exhibit unique electronic and optical properties. oup.commdpi.comresearchgate.net The terminal alkyne of this compound can participate in various polymerization reactions, such as Glaser-Hay coupling or Sonogashira polycondensation, to form polymers with conjugated backbones. oup.comresearchgate.net The methoxyphenyl group can enhance the solubility and processability of the resulting polymers, while also influencing their electronic properties.

The hydroxyl group offers a site for further modification of the polymer properties. For example, it can be used to attach side chains that can tune the polymer's solubility, morphology, and intermolecular interactions. The ability to create well-defined, functionalized conjugated polymers is essential for their application in areas like organic electronics and sensor technology.

| Polymerization Method | Resulting Polymer Type | Potential Applications |

| Glaser-Hay Polycoupling | Polydiacetylene | Nonlinear optics, sensors |

| Sonogashira Polycondensation | Poly(arylene ethynylene) | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

| Alkyne Metathesis | Poly(vinylene ethynylene) | Conductive materials, liquid crystals |

Design of Precursors for Optoelectronic and Functional Materials

Arylalkynes are important precursors for a wide range of optoelectronic and functional materials due to their rigid structures and ability to form extended π-conjugated systems. acs.org this compound can serve as a precursor for the synthesis of larger, well-defined molecules with specific electronic and photophysical properties. For example, it can be used in the synthesis of oligo(phenylene ethynylene)s (OPEs), which are known for their fluorescence and are being investigated for applications in molecular wires, sensors, and light-emitting diodes.

The hydroxyl group can be used to anchor these molecules to surfaces or to incorporate them into larger supramolecular assemblies. The methoxy (B1213986) group on the phenyl ring can also be used to tune the electronic properties of the final material, such as its HOMO/LUMO energy levels, which is crucial for optimizing the performance of optoelectronic devices.

Development of Specialized Catalytic Reagents and Ligands

The bifunctional nature of this compound makes it a potential precursor for the synthesis of specialized ligands for catalysis. The hydroxyl group can be transformed into a coordinating group, such as a phosphine (B1218219) or an amine, while the alkyne moiety can also interact with metal centers. Alkynyl-functionalized ligands have been shown to influence the electronic and steric properties of metal complexes, thereby affecting their catalytic activity and selectivity. nih.gov For instance, propargyl alcohol derivatives can be used to synthesize ligands for asymmetric catalysis. organic-chemistry.org The ability to create chiral ligands from readily available precursors like this compound is of great interest for the development of new and efficient catalytic systems.

Future Perspectives and Research Challenges in Aryl Substituted Butynol Chemistry

Emerging Synthetic Methodologies and Advanced Catalysis

The synthesis of aryl-substituted butynols like 4-(4-Methoxyphenyl)but-3-yn-1-ol has traditionally relied on methods such as the Sonogashira-Hagihara coupling of an aryl halide (e.g., 4-bromoanisole) with a protected acetylene (B1199291) like 2-methylbut-3-yn-2-ol, followed by deprotection. researchgate.net However, the future of synthesizing these compounds lies in the development of more efficient, selective, and sustainable catalytic systems.

Emerging trends focus on transition-metal catalysis beyond the standard palladium and copper systems. numberanalytics.com Rhodium and nickel catalysts, for example, are being explored for novel hydroarylation and hydroamination reactions of alkynes. numberanalytics.com A significant area of development is the use of copper carbene intermediates, which can react with terminal alkynes to form complex molecular structures under mild conditions. mdpi.comresearchgate.net This opens up new pathways for constructing the butynol (B8639501) framework.

Furthermore, photoredox catalysis is emerging as a powerful, green alternative for forming C-C bonds, using visible light to generate reactive intermediates from precursors like aryldiazonium salts under mild, room-temperature conditions. researchgate.net The development of recyclable and heterogeneous catalysts, such as metal-organic frameworks (MOFs) and metal nanoparticles supported on materials like polysiloxanes or graphitic carbon, is a key challenge. mdpi.com These advanced catalysts promise to combine the high activity of homogeneous systems with the ease of separation and reuse characteristic of heterogeneous catalysts, addressing both economic and environmental concerns. mdpi.com

Table 1: Comparison of Catalytic Systems for Aryl-Alkyne Functionalization

| Catalyst Type | Description | Advantages | Challenges |

| Homogeneous Transition Metals (Pd, Cu, Rh) | Soluble metal complexes that catalyze reactions like cross-coupling and addition. numberanalytics.com | High activity, selectivity, and well-understood mechanisms. nih.gov | Difficult to separate from product, potential for metal contamination, often require harsh conditions. acs.org |

| Copper Carbene Intermediates | Reactive species generated in situ from diazo compounds and copper catalysts, which react with terminal alkynes. mdpi.comresearchgate.net | Mild reaction conditions, formation of complex products. researchgate.net | Use of potentially unstable diazo precursors. |

| Photoredox Catalysts | Light-absorbing molecules that facilitate electron transfer to enable reactions under visible light. researchgate.net | Mild conditions, high selectivity, sustainable energy source. researchgate.net | Limited to light-accessible reactions, potential for side reactions. |

| Recyclable/Heterogeneous Catalysts (e.g., MOFs, Nanoparticles) | Solid-state catalysts or catalysts immobilized on a solid support. mdpi.com | Easy separation and reuse, reduced waste, improved sustainability. mdpi.comfrontiersin.org | Often lower activity than homogeneous counterparts, potential for metal leaching. |

Exploration of Unprecedented Reactivity Patterns

The dual functionality of this compound invites the exploration of novel reactivity. The terminal alkyne C(sp)-H bond is acidic (pKa ≈ 25), allowing for deprotonation to form a potent acetylide nucleophile. libretexts.org This nucleophile can participate in a wide range of C-C bond-forming reactions. libretexts.orgmasterorganicchemistry.com Concurrently, the triple bond itself is electron-rich and susceptible to electrophilic addition, while also being a target for nucleophilic attack, particularly when activated by a metal catalyst. msu.edu

Future research will likely focus on harnessing this dual reactivity in cascade reactions. For instance, an initial metal-catalyzed addition to the alkyne could generate a vinyl-metal intermediate, which is then trapped intramolecularly by the hydroxyl group to form cyclic ethers. Another area of interest is the exploration of umpolung (reactivity reversal) difunctionalization, where electrophiles and nucleophiles are directed to the α and β positions of the alkyne, respectively, a traditionally challenging transformation. acs.org

Radical reactions involving alkynes are also a promising frontier. The thiol-yne reaction, for example, involves the radical-mediated addition of a thiol to an alkyne and can be used to form vinyl thioethers or dithioethers. acs.org Investigating analogous radical additions involving the internal hydroxyl group or other radical precursors could lead to entirely new molecular scaffolds.

Development of Advanced Spectroscopic and Mechanistic Elucidation Techniques

Understanding the complex reaction mechanisms at play is crucial for developing new synthetic methods. While standard techniques like 1H and 13C NMR are fundamental, advanced methods are becoming indispensable. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and J-resolved spectroscopy, are powerful for unambiguously assigning the complex proton signals in aromatic and vinylic systems that often arise from alkyne reactions. blogspot.com

For mechanistic studies, in-situ monitoring of reactions using techniques like rapid-injection NMR or specialized mass spectrometry can help identify transient intermediates. Computational chemistry, particularly Density Functional Theory (DFT) studies, is becoming increasingly vital. DFT can be used to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize observed regio- and stereoselectivity. researchgate.net Such computational insights can guide the design of new catalysts and predict the outcomes of novel reactions, accelerating the pace of discovery.

Sustainable and Scalable Synthesis Initiatives for Industrial Application

For aryl-substituted butynols to find widespread application, their synthesis must be both sustainable and scalable. Green chemistry principles are paramount in this endeavor. rsc.org Key initiatives focus on replacing hazardous solvents with environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG), or eliminating solvents altogether through mechanochemistry (ball milling). acs.orgfrontiersin.org Ball milling, in particular, has emerged as a powerful technique for conducting solvent-free organic reactions, often with improved yields and reduced reaction times. acs.org

The development of highly efficient and recyclable catalysts is central to sustainable synthesis. mdpi.com A successful catalyst must not only provide high yields and selectivity but also be easily recovered and reused over multiple cycles without significant loss of activity. frontiersin.org Designing processes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, minimizes waste. chu.edu.cn The direct C-H arylation of alkynes, for example, is a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org

A significant challenge is the translation of these green laboratory-scale methods to an industrial scale. Reactions that work well on a milligram scale may face challenges related to mixing, heat transfer, and catalyst stability when scaled up to kilograms or tons.

Table 2: Green Chemistry Metrics for Aryl-Butynol Synthesis

| Metric | Goal | Relevance to Aryl-Butynol Synthesis |

| Atom Economy | Maximize incorporation of reactant atoms into the product. | Favors addition reactions and direct C-H functionalization over substitution/elimination pathways. chu.edu.cn |

| Solvent Selection | Use of non-toxic, renewable, or no solvent. | Shift towards water, PEG, or solvent-free mechanochemical methods like ball milling. acs.orgfrontiersin.org |

| Catalyst Recyclability | Recover and reuse catalysts for multiple cycles. | Drives research into heterogeneous and magnetically recoverable nanocatalysts. mdpi.comfrontiersin.org |

| Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Promotes photoredox and mechanochemical approaches over high-temperature thermal methods. researchgate.netacs.org |

| Waste Minimization | Reduce or eliminate byproducts. | Aligns with high atom economy and the use of catalytic rather than stoichiometric reagents. rsc.org |

Unexplored Applications in Novel Chemical and Material Science Fields

While aryl-substituted butynols are valuable synthetic intermediates, their direct applications remain largely unexplored. The combination of a rigid alkynyl rod, a polar hydroxyl group, and a functionalizable aromatic ring makes them attractive building blocks for advanced materials.

In materials science, these compounds could serve as monomers for creating novel polymers. For example, alkyne-functionalized polyesters can be cross-linked using thiol-yne chemistry to create soft, biocompatible elastomers with mechanical properties similar to human tissue. nih.govacs.org The methoxyphenyl group could be further functionalized to tune the electronic properties of these materials, potentially leading to applications in organic electronics or as conducting polymers. nih.gov Diarylalkynes, readily synthesized from intermediates like this compound, are known building blocks for liquid crystals and other functional materials. researchgate.net

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | Et₃N | 70 | 94 | |

| PdCl₂(PPh₃)₂/Et₃N | Toluene | 70 | 99 |

Advanced: How can reaction conditions be optimized to mitigate side reactions (e.g., homocoupling) during Sonogashira coupling?

Methodological Answer:

Homocoupling of terminal alkynes is a common side reaction. Mitigation strategies include:

- Catalyst tuning : Use Pd/Cu co-catalysts with bulky ligands (e.g., P(t-Bu)₃) to favor cross-coupling over homocoupling .

- Oxygen-free environment : Strict inert conditions (N₂/Ar) minimize oxidative side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) or amine bases (e.g., Et₃N) enhance catalytic efficiency .